{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
Overview
Description
{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C8H10BrClN2S. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with thiourea to form the intermediate {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide.
Hydrobromide Salt Formation: The intermediate is then treated with hydrobromic acid to yield the hydrobromide salt of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide.
The reaction conditions generally include:
Temperature: The reactions are typically carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: No specific catalysts are required for these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to ensure uniformity and consistency in the product.
Purification: The final product is purified using recrystallization techniques to achieve high purity levels suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Produced via reduction of the imidamide group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions on the chlorophenyl group.
Scientific Research Applications
{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of {[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- {[(4-Chlorophenyl)methyl]sulfanyl}methanamine
- {[(4-Chlorophenyl)methyl]sulfanyl}methanamide
- {[(4-Chlorophenyl)methyl]sulfanyl}methanethioamide
Uniqueness
{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(4-chlorophenyl)methyl carbamimidothioate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S.BrH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYFCWZQGBICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90732-58-4 | |
Record name | NSC25254 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.